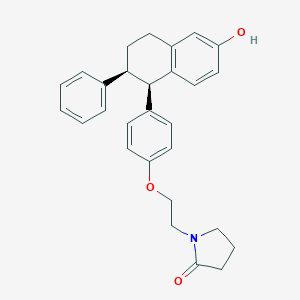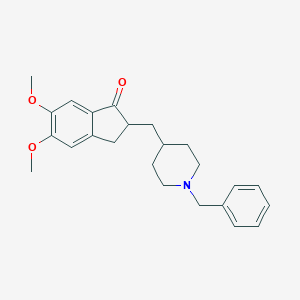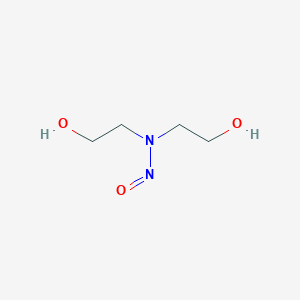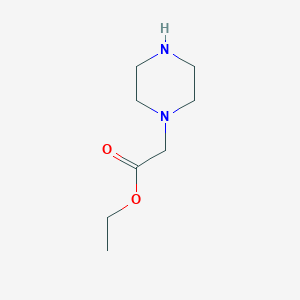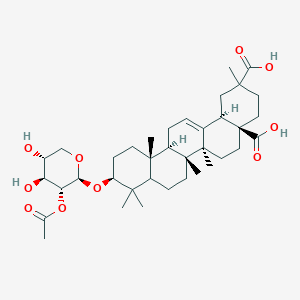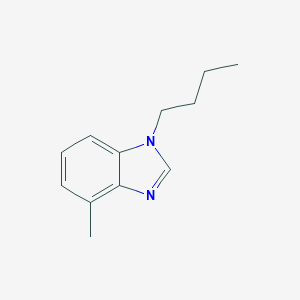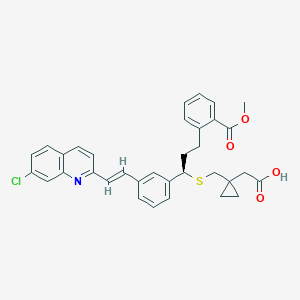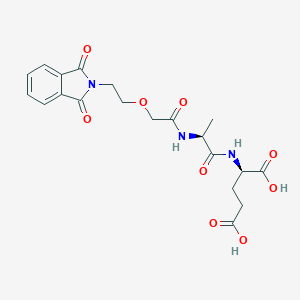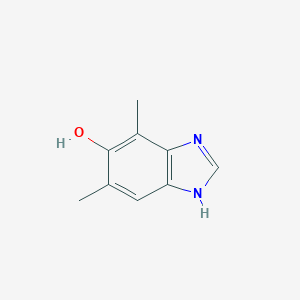
4,6-dimethyl-1H-benzimidazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-1H-benzimidazol-5-ol is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is commonly known as lumazine and has a unique structure that makes it suitable for different biological and chemical processes.
Mecanismo De Acción
The mechanism of action of lumazine is not fully understood, but it is believed to interact with proteins and enzymes through non-covalent interactions. Lumazine has a rigid structure that allows it to bind to specific sites on proteins and enzymes, altering their activity and function.
Efectos Bioquímicos Y Fisiológicos
Lumazine has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, protecting cells from oxidative stress. Lumazine has also been shown to enhance the activity of enzymes involved in energy metabolism, improving cellular respiration and ATP production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lumazine has several advantages for lab experiments, including its fluorescent properties, its ability to bind to specific sites on proteins and enzymes, and its potential applications in photodynamic therapy. However, lumazine also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for lumazine research, including the development of new synthesis methods, the identification of new applications in biotechnology and medicine, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of lumazine and its interactions with proteins and enzymes.
Métodos De Síntesis
The synthesis of 4,6-dimethyl-1H-benzimidazol-5-ol can be achieved through various methods. One of the most common approaches is the reaction between 2-amino-4,6-dimethylpyrimidine and glyoxal in the presence of a strong acid catalyst. This reaction yields a mixture of lumazine and its derivatives, which can be further purified to obtain the desired product.
Aplicaciones Científicas De Investigación
Lumazine has been extensively studied for its potential applications in various scientific fields. It is commonly used as a fluorescent probe for monitoring protein-protein interactions, identifying enzyme-substrate interactions, and studying protein folding dynamics. Additionally, lumazine has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
Número CAS |
148832-44-4 |
|---|---|
Nombre del producto |
4,6-dimethyl-1H-benzimidazol-5-ol |
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
4,6-dimethyl-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-8(11-4-10-7)6(2)9(5)12/h3-4,12H,1-2H3,(H,10,11) |
Clave InChI |
SJVHEJUZWOOPIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1O)C)N=CN2 |
SMILES canónico |
CC1=CC2=C(C(=C1O)C)N=CN2 |
Sinónimos |
1H-Benzimidazol-5-ol,4,6-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




